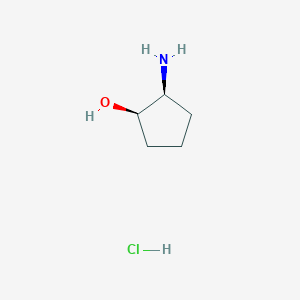
3-Aminopiperidin-Dihydrochlorid
Übersicht
Beschreibung
3-Aminopiperidine dihydrochloride, also known as 3-Piperidinamine dihydrochloride, is a chemical compound with the empirical formula C5H12N2 · 2HCl . It is used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk .
Synthesis Analysis
The synthesis of ®-3-aminopiperidine dihydrochloride has been described in several patents . One method involves reducing ®-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride . Another method describes the use of methylene dichloride, ®-t-butyl sulfonamide, and N-Boc-3-piperidone .Molecular Structure Analysis
The molecular weight of 3-Aminopiperidine dihydrochloride is 173.08 . The SMILES string representation is Cl.Cl.NC1CCCNC1 . The InChI key is GGPNYXIOFZLNKW-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Aminopiperidine dihydrochloride is used as a reactant for N-arylation of heterocyclic diamines . It is also used in the synthesis of substituted quinolones with reduced phototoxic risk .Physical And Chemical Properties Analysis
3-Aminopiperidine dihydrochloride is an off-white to beige powder . It has a melting point of 230 °C (dec.) (lit.) . It is partly miscible in water and slightly soluble in methanol . It is hygroscopic and should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Entwicklung von photostabilen Chinolonen
Die Verbindung dient als Reaktant für die Synthese von substituierten Chinolonen . Diese Chinolone sind so konzipiert, dass sie ein geringeres phototoxisches Risiko aufweisen, wodurch sie für die Verwendung unter sonnenexponierten Bedingungen sicherer sind, was insbesondere für topische Medikamente von Vorteil ist.
Herstellung von heterocyclischen Diaminen
Es wird bei der N-Arylierung von heterocyclischen Diaminen verwendet . Dieser Prozess ist wichtig für die Herstellung von Verbindungen, die als Zwischenprodukte in der organischen Synthese dienen können und zu einer Vielzahl von Endprodukten führen, die in der pharmazeutischen Chemie eingesetzt werden.
Wirkmechanismus
Target of Action
3-Aminopiperidine dihydrochloride, also known as piperidin-3-amine dihydrochloride, is primarily used in the pharmaceutical industry as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . DPP-IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels . Therefore, DPP-IV inhibitors are commonly used in the treatment of diabetes .
Mode of Action
The compound acts as a reactant for N-arylation of heterocyclic diamines . This reaction is a key step in the synthesis of DPP-IV inhibitors . By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, thereby reducing blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by 3-Aminopiperidine dihydrochloride is the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine during meals and stimulate insulin secretion . By inhibiting DPP-IV, the action of these hormones is prolonged, leading to increased insulin secretion and decreased blood glucose levels .
Pharmacokinetics
The dpp-iv inhibitors derived from it generally have good oral bioavailability and are metabolized by the liver .
Result of Action
The primary result of the action of 3-Aminopiperidine dihydrochloride is the synthesis of DPP-IV inhibitors . These inhibitors have a therapeutic effect in the treatment of diabetes by prolonging the action of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .
Action Environment
The action of 3-Aminopiperidine dihydrochloride is primarily influenced by the conditions of the chemical reactions in which it is involved . Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy of these reactions . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at room temperature .
Vorteile Und Einschränkungen Für Laborexperimente
3-Aminopiperidine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound, and it is soluble in a variety of solvents. It is also a relatively non-toxic compound, making it safe to handle and use in laboratory experiments. However, it is also important to note that 3-Aminopiperidine dihydrochloride can be a potent inhibitor of certain enzymes, and it should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Aminopiperidine dihydrochloride. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug development and other areas of scientific research. Additionally, research is needed to explore its potential as a therapeutic agent and its potential toxicity. Finally, research is needed to explore its potential use in the synthesis of novel compounds and materials.
Safety and Hazards
3-Aminopiperidine dihydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
It is known that this compound is used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin and besifloxacin . DPP-IV is an enzyme that plays a crucial role in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes .
Cellular Effects
The cellular effects of 3-Aminopiperidine dihydrochloride are largely related to its role in the synthesis of DPP-IV inhibitors. DPP-IV inhibitors can influence cell function by modulating the activity of incretin hormones, which are involved in insulin secretion. By inhibiting DPP-IV, these drugs can enhance the effects of incretin hormones, leading to improved glucose control .
Molecular Mechanism
The molecular mechanism of 3-Aminopiperidine dihydrochloride involves its role as a building block in the synthesis of DPP-IV inhibitors. These inhibitors work by binding to the active site of DPP-IV, preventing it from breaking down incretin hormones. This leads to increased levels of these hormones, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under room temperature conditions .
Dosage Effects in Animal Models
The effects of 3-Aminopiperidine dihydrochloride at different dosages in animal models have not been extensively studied. Given its role in the synthesis of DPP-IV inhibitors, it is likely that its effects would be related to the dosage-dependent effects of these drugs. DPP-IV inhibitors have been shown to improve glucose control in a dose-dependent manner in animal models of diabetes .
Metabolic Pathways
Given its role in the synthesis of DPP-IV inhibitors, it is likely involved in pathways related to glucose metabolism .
Eigenschaften
IUPAC Name |
piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPNYXIOFZLNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583504 | |
| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138060-07-8 | |
| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 3-aminopiperidine in pharmaceutical applications?
A1: 3-Aminopiperidine exists as two enantiomers, (R)- and (S)-3-aminopiperidine. In pharmaceutical applications, the chirality of 3-aminopiperidine is crucial as different enantiomers often exhibit distinct pharmacological activities, potencies, and even toxicities. For instance, (R)-3-aminopiperidine dihydrochloride is commonly used as a chiral building block in the synthesis of various drugs, including Linagliptin [, ] and Trelagliptin [], both of which are dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes. The specific enantiomeric form is crucial for the desired pharmacological effect.
Q2: What are the common synthetic routes to obtain enantiomerically pure (R)-3-aminopiperidine dihydrochloride?
A2: Several methods have been developed for the preparation of (R)-3-aminopiperidine dihydrochloride. One approach involves chiral separation of the racemic mixture followed by Boc protection, aminolysis, Hofmann rearrangement, and deprotection to yield the desired enantiomer []. Another method utilizes N-Boc-3-piperidone as a starting material, followed by condensation with enantiomerically pure (S)-tert-butanesulfinyl amide, low-temperature reduction, recrystallization, and deprotection to obtain (R)-3-aminopiperidine dihydrochloride []. A recent study describes a one-step catalytic hydrogenolysis of a specific precursor (compound III in the reference) using a palladium carbon catalyst and ammonium formate as a reducing agent to yield (R)-3-aminopiperidine [].
Q3: How can the enantiomeric purity of 3-aminopiperidine be determined?
A3: A robust chiral high-performance liquid chromatography (chiral HPLC) method with precolumn derivatization has been developed for the estimation of the (S)-enantiomer in (R)-3-aminopiperidine dihydrochloride. This method involves derivatization with para-toluene sulfonyl chloride (PTSC) to enhance detection and utilizes a chiralpak AD-H column with a simple mobile phase for enantiomeric separation [].
Q4: Beyond its role as a pharmaceutical intermediate, what other applications does 3-aminopiperidine dihydrochloride have?
A4: Recent research has explored the use of 3-aminopiperidine dihydrochloride in material science. It has been successfully incorporated into the fabrication of heterocyclic dication Dion-Jacobson perovskite materials for blue light-emitting diodes (PeLEDs) []. The incorporation of 3-aminopiperidine dihydrochloride was found to improve the emission spectral stability of the PeLEDs by retarding halide segregation and chloride loss.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)


![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)
![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)





![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

